molecular formula C13H13BrClNO2 B580566 N-Boc-3-bromo-6-chloroindole CAS No. 1246471-36-2

N-Boc-3-bromo-6-chloroindole

Cat. No. B580566
M. Wt: 330.606
InChI Key: BZZPVBVOSNRGHB-UHFFFAOYSA-N
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Description

N-Boc-3-bromo-6-chloroindole, also known as tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a compound with the molecular formula C13H13BrClNO2 . It has a molecular weight of 330.61 . The compound is typically stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of N-Boc-3-bromo-6-chloroindole involves the use of N-Bromosuccinimide in N,N-dimethyl-formamide at 20°C for 2 hours . The reaction yields a pink oily 3-bromo-6-fluoro-1H-indole .


Molecular Structure Analysis

The InChI code for N-Boc-3-bromo-6-chloroindole is 1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

N-Boc-3-bromo-6-chloroindole is a solid compound . The compound’s physical and chemical properties, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

“N-Boc-3-bromo-6-chloroindole” is a chemical compound with the molecular formula C13H13BrClNO2 . It’s a solid substance with a molecular weight of 330.61 . This compound is typically stored in a dry environment at temperatures between 2-8°C .

Indole derivatives, such as “N-Boc-3-bromo-6-chloroindole”, are significant in various scientific fields, particularly in chemistry and pharmacology . They are prevalent moieties present in selected alkaloids .

Indoles are found in proteins in the form of amino acids, such as tryptophan, and are also present in several drugs . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

  • Pharmaceuticals : Indole derivatives are often used in the development of drugs due to their biologically active properties . They can be used in the treatment of various disorders in the human body, including cancer and microbial infections .

  • Chemical Synthesis : Indole derivatives are used in chemical synthesis due to their reactivity. They can act as building blocks in the synthesis of complex organic compounds .

  • Material Science : Some indole derivatives have properties that make them useful in the field of material science. For example, they can be used in the development of organic semiconductors or other advanced materials .

  • Biochemistry : Indoles are important in biochemistry as they are part of the amino acid tryptophan, which is essential for protein synthesis in living organisms .

  • Agriculture : Certain indole derivatives have been found to have pesticidal properties, making them useful in agriculture .

  • Environmental Science : Indole derivatives can be used in environmental science for the development of biosensors or other tools for environmental monitoring .

  • Dyes and Pigments : Indole derivatives can be used in the synthesis of dyes and pigments due to their ability to form stable colored compounds .

  • Perfumery : Some indole derivatives are used in perfumery for their strong and unique scents .

  • Neuroscience : Indole derivatives are found in several neurotransmitters and can be used in neuroscience research .

  • Photodynamic Therapy : Certain indole derivatives can be used in photodynamic therapy, a treatment method that uses light-sensitive compounds to destroy cancer cells .

  • Food Industry : Indole derivatives are found in many natural products and can be used as flavoring agents in the food industry .

  • Cosmetics : Due to their unique properties, some indole derivatives are used in the formulation of cosmetics .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 3-bromo-6-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZPVBVOSNRGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191235
Record name 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-bromo-6-chloroindole

CAS RN

1246471-36-2
Record name 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246471-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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